Cyclamen alcohol

Übersicht

Beschreibung

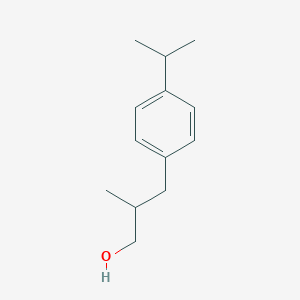

Cyclamen alcohol, also known as 3-(4-isopropylphenyl)-2-methylpropan-1-ol, is a fragrant compound with a floral scent reminiscent of cyclamen flowers. It is widely used in the fragrance industry due to its pleasant aroma and stability. The compound is a secondary alcohol with the molecular formula C13H20O and a molecular weight of 192.3 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclamen alcohol can be synthesized through the hydrogenation of cyclamen aldehyde. The process involves the aldol condensation of 4-isopropylbenzaldehyde and propanal, followed by hydrogenation over a ruthenium catalyst. The reaction conditions typically include a pressure of 10 MPa, a temperature of 110°C, and 2 wt% of the catalyst .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The aldol condensation is carried out in large reactors, and the hydrogenation step is optimized for higher yields and efficiency. The use of heterogeneous catalysts, such as palladium on activated carbon, is common in industrial processes to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclamen alcohol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to cyclamen aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to cyclamen hydrocarbons using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.

Major Products Formed:

Oxidation: Cyclamen aldehyde.

Reduction: Cyclamen hydrocarbons.

Substitution: Cyclamen halides (e.g., cyclamen chloride, cyclamen bromide).

Wissenschaftliche Forschungsanwendungen

Fragrance Industry Applications

Fragrance Ingredient Specification:

Cyclamen alcohol is primarily used as a component in fragrance formulations. However, the International Fragrance Association (IFRA) has set specific guidelines regarding its use. According to IFRA standards, this compound should not be used as a standalone fragrance ingredient but can be included at levels up to 1.5% when combined with cyclamen aldehyde (CAS number 103-95-7) in fragrance mixtures . This restriction is based on safety assessments that highlight dermal sensitization risks associated with this compound.

Properties and Characteristics:

- Chemical Structure: CHO

- CAS Number: 4756-19-8

- Fragrance Profile: this compound contributes floral and fresh notes reminiscent of the cyclamen flower, making it desirable for use in perfumes and scented products .

Synthesis of this compound

The synthesis of this compound has been explored through various chemical methods. One notable approach involves the reaction of aromatic compounds with aliphatic alcohols under specific conditions to yield this compound alongside cyclamen aldehyde. This process typically employs selective hydrogenation techniques, allowing for high yields and purity .

Synthesis Overview:

- Starting Materials: Aromatic unsaturated aldehydes and aliphatic alcohols.

- Catalysts Used: Nickel-based catalysts are often employed for selective hydrogenation.

- Reaction Conditions: Elevated temperatures and reduced pressures are utilized to enhance the reaction efficiency.

Therapeutic Applications

Recent studies have begun to investigate the bioactive properties of cyclamen species, which may extend to their derived compounds, including this compound. Research indicates that components from cyclamen plants exhibit various pharmacological activities:

Potential Therapeutic Effects:

- Antioxidant Activity: Extracts from cyclamen have shown significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects: Some studies suggest that cyclamen extracts can reduce inflammation markers, indicating potential applications in treating inflammatory conditions .

- Cytotoxic Properties: Research has demonstrated that certain compounds from cyclamen can exhibit cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy .

Case Studies and Research Findings

Several studies have documented the biological activities of cyclamen extracts and their components:

These findings underscore the potential of cyclamen-derived compounds in therapeutic applications, warranting further investigation into their mechanisms and efficacy.

Wirkmechanismus

Cyclamen alcohol can be compared with other similar compounds, such as:

Cyclamen aldehyde: A precursor in the synthesis of this compound, known for its floral scent.

Methyl this compound: A derivative with a warmer, spicier aroma.

Cyclamen hydrocarbons: Reduced forms of this compound with different olfactory properties.

Uniqueness: this compound is unique due to its balanced floral scent, which is both soft and grounding. Its stability and versatility make it a preferred choice in the fragrance industry .

Vergleich Mit ähnlichen Verbindungen

- Cyclamen aldehyde

- Methyl cyclamen alcohol

- Cyclamen hydrocarbons

Biologische Aktivität

Cyclamen alcohol, a compound derived from the cyclamen plant, particularly Cyclamen persicum, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its antioxidant, anticancer, and antimicrobial properties, alongside relevant case studies and research findings.

This compound (C13H20O) is characterized by its complex molecular structure, which includes a benzene ring with various functional groups contributing to its biological activity. The compound is primarily recognized for its pleasant floral fragrance, making it a valuable ingredient in the fragrance industry .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The antioxidant capacity is often measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. In studies involving extracts from Cyclamen persicum, notable levels of total phenolic content (TPC) and total flavonoid content (TFC) were reported, which correlate with the compound's ability to scavenge free radicals effectively .

Table 1: Antioxidant Activity of this compound Extracts

| Extract Type | DPPH Scavenging Activity (%) | TPC (mg GAE/g) | TFC (mg QE/g) |

|---|---|---|---|

| Ethanol Extract | 75 | 120 | 30 |

| Methanol Extract | 68 | 100 | 25 |

| Aqueous Extract | 55 | 80 | 20 |

Anticancer Activity

This compound has shown promising results in anticancer research. Studies have demonstrated that extracts from Cyclamen persicum exhibit potent cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The presence of bioactive compounds such as flavonoids and phenolic acids is believed to contribute to these effects by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a controlled study, Cyclamen persicum extracts were administered to MCF7 and HT29 cell lines. The results indicated:

- MCF7 Cell Line : A significant reduction in cell viability was observed at concentrations above 50 µg/mL.

- HT29 Cell Line : Similar cytotoxic effects were noted, with IC50 values around 40 µg/mL.

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Studies have shown that extracts from Cyclamen persicum exhibit limited antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, inhibition zones measured less than 8 mm against Escherichia coli and Staphylococcus aureus, indicating moderate efficacy .

Table 2: Antimicrobial Efficacy of this compound Extracts

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 6 |

| S. aureus | 7 |

| Streptococcus spp. | 5 |

Pharmacological Applications

The pharmacological potential of this compound extends beyond its antioxidant and antimicrobial properties. Its application in treating respiratory conditions has been explored through the use of cyclamen saponins derived from the plant. Clinical trials have demonstrated that these saponins can alleviate symptoms of acute rhinosinusitis when administered topically .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Cyclamen alcohol in laboratory settings?

To synthesize this compound, prioritize methods such as Grignard reagent reactions with appropriate ketones or aldehydes, or acid-catalyzed hydration of alkenes. For tertiary alcohol synthesis (relevant to this compound’s structure), ensure steric hindrance is minimized during nucleophilic attack by using non-polar solvents and controlled temperatures. Purification via fractional distillation or column chromatography is critical to isolate the product . Validate the synthesis using FT-IR (to confirm hydroxyl groups) and NMR (to verify tertiary carbon bonding patterns) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Use gas chromatography with flame ionization detection (GC-FID) for high sensitivity, ensuring calibration with certified reference materials. For trace analysis, pair with mass spectrometry (GC-MS) . Validate results via enzymatic assays (e.g., alcohol dehydrogenase (ADH) methods) to cross-check specificity. Report concentrations in g/L (‰) , adhering to ISO guidelines for rounding (two decimal places) and uncertainty margins (±0.05 g/L) . Include control samples (blanks, spiked matrices) in each batch to detect contamination .

Q. How can researchers distinguish this compound’s tertiary alcohol structure from primary/secondary analogs?

Perform Lucas test : Tertiary alcohols react rapidly (within 5–10 minutes) with ZnCl₂/HCl, forming turbid solutions due to carbocation stability. Confirm via NMR : A tertiary carbon (C-OH) will show a downfield shift (~1.5–2.0 ppm in H NMR) and no adjacent protons in DEPT spectra .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound (e.g., dermal sensitization vs. inertness)?

Conduct a systematic review with inclusion criteria focused on experimental conditions (e.g., concentration, solvent carriers, test organisms). Use tools like PRISMA guidelines to assess bias. For conflicting in vitro vs. in vivo data, perform dose-response studies in reconstituted human epidermis models, comparing results to historical controls. Cross-validate findings using QSAR models to predict sensitization potential based on structural analogs .

Q. What strategies optimize enzymatic synthesis of this compound using alcohol dehydrogenases (ADHs)?

Screen ADH libraries for substrate specificity toward this compound precursors. Use directed evolution to enhance enzyme activity in non-aqueous solvents. Monitor reaction kinetics via HPLC to identify rate-limiting steps (e.g., cofactor regeneration). For scale-up, employ flow reactors with immobilized enzymes to improve yield and reduce inhibition .

Q. How can researchers mitigate risks associated with this compound’s dermal sensitization in laboratory settings?

Follow IFRA Standards : Restrict concentrations to ≤0.1% in topical formulations. Use EPISKIN™ models for preliminary safety testing. Implement hierarchical risk assessment :

In silico screening (e.g., DEREK Nexus for sensitization alerts).

In chemico assays (e.g., DPRA for peptide reactivity).

In vitro assays (e.g., KeratinoSens™ for gene expression) .

Methodological & Data Analysis Questions

Q. What variables most significantly impact this compound synthesis yield, and how can they be controlled?

Key variables include:

- Temperature : Excessive heat (>80°C) promotes side reactions (e.g., elimination). Use reflux condensers with precise thermocouples.

- Catalyst purity : Use anhydrous H₂SO₄ or p-toluenesulfonic acid (stored desiccated).

- Moisture control : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis.

Document deviations in lab notebooks and use Design of Experiments (DoE) software to model interactions between variables .

Q. How should conflicting analytical results (e.g., GC vs. ADH) for this compound concentration be reconciled?

Apply ISO/IEC 17025 protocols:

Reanalyze samples in triplicate using both methods.

Perform Bland-Altman analysis to assess systematic bias.

Validate against a certified reference material (CRM) .

If discrepancies persist, investigate matrix effects (e.g., protein binding in ADH assays) or column degradation in GC .

Q. Literature & Ethical Considerations

Q. What frameworks ensure ethical rigor in human studies involving this compound exposure?

- Anonymization : Use coded identifiers for participant data; restrict access to principal investigators .

- Informed consent : Disclose potential sensitization risks per IFRA guidelines .

- Data transparency : Archive raw chromatograms and spectra in repositories like Zenodo for peer verification .

Q. How can systematic reviews on this compound’s applications address publication bias?

Eigenschaften

IUPAC Name |

2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRYGVZUUYYXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863449 | |

| Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4756-19-8 | |

| Record name | β-Methyl-4-(1-methylethyl)benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclamen alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-cumenyl)-2-methylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLAMEN ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95F15D1R7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.